molecular formula C8H4FNO2 B1586625 2-Cyano-5-fluorobenzoic acid CAS No. 518070-24-1

2-Cyano-5-fluorobenzoic acid

Cat. No.: B1586625
CAS No.: 518070-24-1
M. Wt: 165.12 g/mol
InChI Key: MUQWLBDSRBARGV-UHFFFAOYSA-N
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Safety and Hazards

Sigma-Aldrich provides 2-Cyano-5-fluorobenzoic acid “as-is” and makes no representation or warranty whatsoever with respect to this product . The specific safety and hazard information are not available in the search results.

Biochemical Analysis

Biochemical Properties

2-Cyano-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of other chemical compounds. For instance, this compound can react with nitrogen to produce cyanide, which is toxic to humans and animals . Additionally, it interacts with acid methyl to produce methyl esters, often used as solvents in industrial settings . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitrogen to produce cyanide can lead to toxic effects on cells, disrupting normal cellular functions . Furthermore, its role in producing methyl esters can impact cellular metabolism by altering the availability of solvents and other essential compounds within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to react with nitrogen to produce cyanide is a key aspect of its molecular mechanism . This reaction can inhibit enzymes that are sensitive to cyanide, leading to disruptions in various biochemical pathways. Additionally, the production of methyl esters through its interaction with acid methyl can activate or inhibit specific enzymes involved in metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable when stored at temperatures between 10°C and 25°C . Its interaction with nitrogen to produce cyanide can lead to long-term toxic effects on cells, particularly in in vitro and in vivo studies . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal toxic effects, while higher doses can lead to significant toxicity due to the production of cyanide . Studies have shown that the compound’s interaction with nitrogen to produce cyanide is dose-dependent, with higher doses leading to increased cyanide production and greater toxic effects . These findings underscore the importance of carefully controlling the dosage of this compound in animal studies to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. The compound’s reaction with nitrogen to produce cyanide is a key metabolic pathway, as it involves the enzyme-mediated conversion of nitrogen into cyanide . Additionally, the production of methyl esters through its interaction with acid methyl is another important metabolic pathway, highlighting the compound’s role in organic synthesis and industrial applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to react with nitrogen and acid methyl suggests that it may be transported and distributed through specific pathways that facilitate these interactions . Additionally, the compound’s stability and degradation can affect its localization and accumulation within cells and tissues, further influencing its transport and distribution .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with nitrogen and acid methyl suggest that it may be localized in subcellular compartments where these reactions occur . Additionally, the compound’s stability and degradation can influence its activity and function within specific subcellular compartments, highlighting the importance of understanding its subcellular localization in biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-fluorobenzoic acid typically involves the reaction of sodium nitrite with methyl ester . One common method includes the bromination of 2,6-dichloro-3-fluorobenzonitrile using N-bromosuccinimide (NBS) in concentrated sulfuric acid, followed by a halogen-metal exchange reaction with a Grignard reagent and subsequent reaction with carbon dioxide . This method is advantageous due to its high yield and relatively simple steps.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 2-amino-5-fluorobenzoic acid.

    Oxidation: Formation of carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-fluorobenzoic acid
  • 2-Cyano-3-fluorobenzoic acid
  • 2-Cyano-6-fluorobenzoic acid

Uniqueness

2-Cyano-5-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-cyano-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQWLBDSRBARGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380948
Record name 2-cyano-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-24-1
Record name 2-cyano-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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